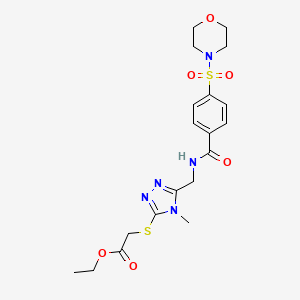
ethyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C19H25N5O6S2 and its molecular weight is 483.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (CAS Number: 689752-05-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C19H25N5O6S2, with a molecular weight of approximately 396.48 g/mol. The compound features a triazole ring linked to a morpholinosulfonyl group, which is significant for its biological activity.
Synthesis Process:
- Formation of the Triazole Ring: The triazole moiety can be synthesized through cyclization reactions involving thioamide precursors.
- Introduction of the Morpholinosulfonyl Group: This is achieved via nucleophilic substitution reactions with sulfonyl chlorides.
- Final Coupling Steps: The final product is obtained through amide coupling reactions using carbodiimides as coupling agents.
Biological Mechanisms and Activity
Research indicates that this compound may exhibit various biological activities including antimicrobial and enzyme inhibition properties.
Antimicrobial Activity
Studies have shown that compounds with similar structures can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. Specifically, the compound is hypothesized to inhibit MurA enzyme activity, which is crucial for peptidoglycan biosynthesis in bacteria. This targeting could potentially combat antibiotic resistance by providing a new class of antibacterial agents.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- In Vitro Studies: A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against various strains of resistant bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .
- Molecular Docking Studies: Computational studies have indicated favorable binding interactions between the compound and the active site of the MurA enzyme, supporting its role as an inhibitor . These findings highlight the importance of structure-based drug design in developing new antimicrobial agents.
- Toxicity Assessment: Initial toxicity studies suggest that while the compound shows promising biological activity, further investigations are necessary to evaluate its safety profile and potential side effects in vivo .
Properties
IUPAC Name |
ethyl 2-[[4-methyl-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O6S2/c1-3-30-17(25)13-31-19-22-21-16(23(19)2)12-20-18(26)14-4-6-15(7-5-14)32(27,28)24-8-10-29-11-9-24/h4-7H,3,8-13H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBZMGOMOCBZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














